molecular formula C20H16FN5OS B2716153 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide CAS No. 893934-45-7

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide

Cat. No. B2716153
CAS RN: 893934-45-7
M. Wt: 393.44
InChI Key: PGAZKLFBXQJWST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in the literature . The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .

Scientific Research Applications

Anti-Inflammatory Applications

This compound has been studied for its potential anti-inflammatory properties . In a study, several derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one, which is a part of the structure of this compound, were synthesized and evaluated for their anti-inflammatory activity . Some of these derivatives showed promising results, suggesting that this compound could also have potential anti-inflammatory applications .

Ulcerogenicity Studies

The same study also evaluated the ulcerogenic effects of these derivatives . This is important because many anti-inflammatory drugs can cause ulcers as a side effect. Understanding the ulcerogenic effects of this compound could help in the development of safer anti-inflammatory drugs .

Photosensitizing Agent for Cancer Treatment

Thieno[3,4-d]pyrimidin-4(3H)-thione, a compound similar to the one , has been studied as a photosensitizer for cancer treatment . Photosensitizers are compounds that produce reactive oxygen species when exposed to light, which can kill cancer cells. This suggests that the compound you’re interested in could potentially be developed into a photosensitizing agent for cancer treatment .

Development of New Fluorescent Probes

The compound thieno[3,4-d]pyrimidin-4(1H)-one, which is structurally similar to the compound , has been used as a fluorescent probe . This suggests that the compound you’re interested in could potentially be used to develop new fluorescent probes .

Inhibitor of ENPP1

A study found that 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one and 3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one derivatives, which are structurally similar to the compound , have inhibitory activities on ENPP1 . ENPP1 is an enzyme that is involved in many biological processes, including insulin signaling and bone mineralization . This suggests that the compound you’re interested in could potentially be used as an inhibitor of ENPP1 .

properties

IUPAC Name

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5OS/c1-13-4-2-3-5-17(13)25-18(27)11-28-20-16-10-24-26(19(16)22-12-23-20)15-8-6-14(21)7-9-15/h2-10,12H,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAZKLFBXQJWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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